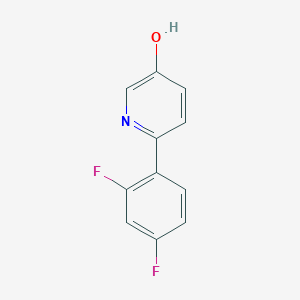

6-(2,4-Difluorophenyl)pyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2,4-difluorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO/c12-7-1-3-9(10(13)5-7)11-4-2-8(15)6-14-11/h1-6,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONLKGUVKSFRMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692509 | |

| Record name | 6-(2,4-Difluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261973-00-5 | |

| Record name | 6-(2,4-Difluorophenyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261973-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,4-Difluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 2,4 Difluorophenyl Pyridin 3 Ol and Analogues

Strategic Approaches to the Construction of the Pyridin-3-ol Core

The formation of the pyridin-3-ol core is a fundamental step in the synthesis of 6-(2,4-Difluorophenyl)pyridin-3-ol and its analogs. Various strategies have been developed to construct this heterocyclic system. One notable approach involves the thermal degradation of certain natural products. For instance, studies have shown that heating honey and sugarcane honey can lead to the formation of different pyridin-3-ols. researchgate.net While not a direct synthetic route for large-scale production, this highlights the inherent stability and formation pathways of the pyridin-3-ol scaffold.

A more synthetically viable and recent method for the C3-hydroxylation of pyridines involves the photochemical valence isomerization of pyridine (B92270) N-oxides. acs.org This metal-free transformation offers a direct and efficient pathway to introduce a hydroxyl group at the C3 position of the pyridine ring. The process is characterized by its operational simplicity and compatibility with a wide range of functional groups, making it a valuable tool for the synthesis of complex pyridin-3-ol derivatives. acs.org This strategy has been successfully applied to the late-stage functionalization of medicinally relevant molecules containing a pyridine core. acs.org

Another approach involves the ring-opening transformations of more complex heterocyclic systems. For example, substituted 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govfrontiersin.orgoxazine-1,8-diones can undergo transformations to yield polycyclic pyridones, which can be precursors to or derivatives of the pyridin-3-ol core. nih.gov

Regioselective Introduction of the 2,4-Difluorophenyl Moiety

The introduction of the 2,4-difluorophenyl group at a specific position on the pyridine ring is a critical step that significantly influences the properties of the final molecule. This is typically achieved through carbon-carbon bond-forming reactions, with cross-coupling methods being particularly prominent.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.orgnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or ester, with an organic halide or triflate. libretexts.orgyoutube.com The reaction is valued for its mild conditions, tolerance of a broad range of functional groups, and general regio- and stereoselectivity. researchgate.net

In the context of synthesizing this compound, a Suzuki-Miyaura coupling would typically involve reacting a 6-halopyridin-3-ol derivative with (2,4-difluorophenyl)boronic acid in the presence of a palladium catalyst and a base. libretexts.orgorgsyn.org A variety of palladium precursors, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, can be used, often in combination with phosphine (B1218219) ligands to enhance catalytic activity and stability. libretexts.org The choice of base and solvent can also significantly impact the reaction's yield and selectivity. youtube.com For instance, a procedure for the synthesis of 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632) involves the Suzuki-Miyaura coupling of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) with (2,4-difluorophenyl)boronic acid using Pd(PPh₃)₄ as the catalyst and aqueous sodium carbonate as the base in a benzene/ethanol solvent system. orgsyn.org

The table below summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions.

| Component | Examples | Reference |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | libretexts.orgorgsyn.org |

| Organoboron Reagent | (2,4-difluorophenyl)boronic acid | orgsyn.org |

| Halide/Triflate | 2-chloropyridine, 6-chloropurine | researchgate.netorgsyn.org |

| Base | Na₂CO₃, K₃PO₄ | youtube.comorgsyn.org |

| Solvent | Benzene/Ethanol, Toluene, Aqueous DME | researchgate.netorgsyn.org |

Other Arylation Methods for Heteroaromatic Systems

Beyond Suzuki-Miyaura coupling, other arylation methods can be employed to introduce the 2,4-difluorophenyl group. Direct C-H arylation has emerged as an atom-economical approach. nih.gov Palladium-catalyzed direct arylation of pyridine N-oxides, for example, offers excellent yield and complete selectivity for the 2-position with a range of aryl bromides. acs.org The resulting 2-arylpyridine N-oxides can then be reduced to the corresponding 2-arylpyridines. acs.org

Furthermore, nucleophilic C4-selective arylation of pyridines using N-aminopyridinium salts provides a metal-free alternative for introducing aryl groups. frontiersin.orgnih.govresearchgate.net This method allows for the installation of various electron-rich aryl groups onto the pyridine ring. nih.govresearchgate.net

Functional Group Interconversions and Derivatization at the Pyridin-3-ol Site

Once the this compound core is assembled, further chemical modifications can be performed to create a library of analogs. These transformations can target the hydroxyl group or other positions on the pyridine ring.

Hydroxyl Group Transformations (e.g., Oxidation, Reduction)

The hydroxyl group of the pyridin-3-ol is a versatile handle for further functionalization. ub.edu It can undergo oxidation to the corresponding ketone using various reagents. imperial.ac.ukfiveable.me Common oxidizing agents include chromium-based reagents like CrO₃ in sulfuric acid (Jones' reagent) or pyridinium (B92312) chlorochromate (PCC). imperial.ac.ukfiveable.me Activated DMSO reagents also serve as effective oxidants. imperial.ac.uk For instance, the oxidation of a hydroxymethyl group on a similar pyrimidine (B1678525) derivative to an aldehyde was achieved using manganese dioxide. mdpi.com

Conversely, while the pyridin-3-ol already contains a hydroxyl group, related keto-pyridines could be reduced to form the corresponding alcohol. This is a fundamental functional group interconversion in organic synthesis. imperial.ac.uk

The hydroxyl group can also be converted into other functionalities. For example, it can be transformed into a sulfonate ester, such as a mesylate or tosylate, which are excellent leaving groups for nucleophilic substitution reactions. scribd.com This allows for the introduction of a wide array of nucleophiles at the 3-position.

Substitutions on the Pyridine Ring

The pyridine ring itself can undergo further substitution reactions, although the electronic nature of the ring influences the position of these reactions. quimicaorganica.org Pyridines with leaving groups at the 2- and 4-positions are susceptible to nucleophilic substitution. quimicaorganica.org The reaction proceeds through an addition-elimination mechanism. quimicaorganica.org

Electrophilic aromatic substitution on the pyridine ring is also possible. rsc.org For instance, the nitration of pyridine derivatives with the nitronium ion (NO₂⁺) has been studied, and it typically occurs through a stepwise polar mechanism. rsc.org The presence of the existing substituents on the this compound ring would direct any further electrophilic substitution.

Development of Scalable and Efficient Synthetic Routes

The development of scalable and efficient synthetic routes to this compound and its analogues is crucial for facilitating further research and potential applications. Modern synthetic strategies often focus on multicomponent reactions (MCRs) and cross-coupling methodologies to construct the substituted pyridine core in a convergent and atom-economical manner.

Another key strategy for installing the 2,4-difluorophenyl group onto the pyridine ring is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A practical and scalable synthesis of 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine has been demonstrated using this method, coupling (2,4-difluorophenyl)boronic acid with a suitable chloropyridine derivative. orgsyn.org This highlights the robustness and scalability of Suzuki-Miyaura reactions for creating the C-C bond between the phenyl and pyridine rings.

A hypothetical scalable synthesis of this compound could therefore involve the following key steps:

Preparation of a key pyridine intermediate: A suitably substituted pyridin-3-ol precursor, such as 6-chloropyridin-3-ol, could be synthesized.

Suzuki-Miyaura Cross-Coupling: The 6-chloropyridin-3-ol would then be coupled with (2,4-difluorophenyl)boronic acid using a palladium catalyst to yield the final product.

The efficiency of such a route would depend on the availability and cost of the starting materials and the optimization of the reaction conditions for both the synthesis of the pyridin-3-ol intermediate and the final cross-coupling step. The use of continuous flow chemistry could further enhance the scalability and safety of the process, as demonstrated in the synthesis of other heterocyclic compounds.

A modified multicomponent approach could also be explored, potentially combining the 2,4-difluorophenyl moiety, a C3 synthon, and an ammonia (B1221849) source in a one-pot reaction to construct the pyridin-3-ol ring directly. The development of such a process would be highly advantageous for large-scale production due to its operational simplicity and reduced waste generation.

Table 1: Potential Scalable Synthetic Strategies for this compound This table is interactive. Click on the headers to sort.

| Strategy | Key Reaction | Starting Materials Example | Advantages | Challenges |

|---|---|---|---|---|

| Linear Synthesis via Cross-Coupling | Suzuki-Miyaura Coupling | 6-Chloropyridin-3-ol, (2,4-Difluorophenyl)boronic acid | High yields, well-established, scalable | Multi-step process, availability of substituted pyridin-3-ol |

| Convergent Multicomponent Reaction | Aza-Diels-Alder or similar | 1-(2,4-Difluorophenyl)ethan-1-one, a C3-synthon, Ammonia source | Atom economy, reduced steps, operational simplicity | Control of regioselectivity, optimization of reaction conditions |

Biocatalytic Approaches in the Synthesis of Related Pyridine Derivatives

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. In the context of pyridine derivatives, enzymatic transformations hold significant promise for the synthesis of functionalized pyridinols.

One of the key transformations amenable to biocatalysis is the hydroxylation of the pyridine ring. Flavin-dependent monooxygenases (FDMOs) and cytochrome P450 enzymes are particularly relevant for this purpose. nih.govnih.gov These enzymes are capable of catalyzing the stereoselective oxidation of various aromatic and heterocyclic compounds. For instance, a previously uncharacterized FDMO, Champase, has been shown to catalyze the oxidation of a variety of substituted 2-arylindoles to their corresponding 3-hydroxyindolenine products with good yields and enantioselectivity. nih.gov This demonstrates the potential of FDMOs to act on substrates containing an aryl group adjacent to the heterocyclic ring, a structural feature present in 6-(2,4-difluorophenyl)pyridine.

Another class of enzymes, single-component monooxygenases like hydroxybiphenyl monooxygenase (HbpA), has been successfully used for the hydroxylation of 2-hydroxybiphenyl to produce 3-aryl catechol products. nih.gov The ability of HbpA to accommodate a range of substituted biphenyls suggests that a 2-arylpyridine substrate might also be a viable candidate for enzymatic hydroxylation.

A potential biocatalytic approach for the synthesis of this compound could involve the direct hydroxylation of 2-(2,4-difluorophenyl)pyridine (B1338927). This would require an enzyme capable of regioselectively introducing a hydroxyl group at the C-3 position of the pyridine ring. While a specific enzyme for this transformation has not been reported, the existing literature on the biocatalytic oxidation of related heterocyclic and aromatic compounds provides a strong foundation for future research in this area. nih.govnih.gov

The development of a chemoenzymatic route is another attractive possibility. This would involve the chemical synthesis of a precursor molecule, which is then subjected to a highly selective enzymatic transformation. For example, a 2-(2,4-difluorophenyl)pyridine could be synthesized chemically and then a biocatalyst could be employed for the final hydroxylation step. This approach combines the efficiency of chemical synthesis for constructing the core structure with the high selectivity of biocatalysis for the final functionalization.

Table 2: Relevant Biocatalytic Transformations for Pyridine Derivative Synthesis This table is interactive. Click on the headers to sort.

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Flavin-dependent monooxygenase (FDMO) | Asymmetric Oxidation | 2-Arylindoles | 3-Hydroxyindolenines | nih.gov |

| Single-component monooxygenase (HbpA) | Hydroxylation | 2-Hydroxybiphenyl | 3-Phenylcatechol | nih.gov |

| Cytochrome P450 | C-H Hydroxylation | Alkanes, Steroids | Hydroxylated Alkanes/Steroids | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within the 6-(2,4-Difluorophenyl)pyridin-3-ol molecule can be established.

It is important to note that the following NMR data are predicted based on computational models and may differ slightly from experimental values.

Proton NMR Spectroscopy (¹H NMR)

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and the difluorophenyl rings, as well as a signal for the hydroxyl proton.

Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H-2 (pyridine) |

| ~7.95 | t | 1H | H-6' (difluorophenyl) |

| ~7.40 | dd | 1H | H-4 (pyridine) |

| ~7.25 | m | 1H | H-5' (difluorophenyl) |

| ~7.10 | m | 1H | H-3' (difluorophenyl) |

| ~5.50 | s | 1H | -OH |

d: doublet, t: triplet, dd: doublet of doublets, m: multiplet, s: singlet

The downfield shifts of the pyridine protons are characteristic of their position in the electron-deficient aromatic ring. The coupling patterns arise from spin-spin interactions with neighboring protons, providing valuable information about their relative positions. The broad singlet for the hydroxyl proton is typical and its chemical shift can be influenced by solvent and concentration.

Carbon-13 NMR Spectroscopy (¹³C NMR)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms.

Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~162 (dd) | C-2' (JCF) |

| ~160 (dd) | C-4' (JCF) |

| ~155 | C-3 (pyridine) |

| ~148 | C-6 (pyridine) |

| ~140 | C-2 (pyridine) |

| ~132 (dd) | C-6' (JCF) |

| ~125 | C-4 (pyridine) |

| ~120 (d) | C-1' (JCF) |

| ~115 | C-5 (pyridine) |

| ~112 (dd) | C-5' (JCF) |

| ~105 (t) | C-3' (JCF) |

d: doublet, t: triplet, dd: doublet of doublets due to C-F coupling

The carbons directly bonded to fluorine atoms (C-2' and C-4') are expected to appear as doublets of doublets due to coupling with the two fluorine atoms. The other carbons of the difluorophenyl ring will also show coupling to fluorine. The chemical shifts of the pyridine carbons are consistent with those of a substituted pyridine ring containing an electron-donating hydroxyl group and an electron-withdrawing aryl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation pattern. For this compound (C₁₁H₇F₂NO), the molecular ion peak ([M]⁺) would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 207.05 | [M]⁺ (Molecular Ion) |

| 179 | [M - CO]⁺ |

| 151 | [M - CO - C₂H₂]⁺ |

| 127 | [C₆H₄F₂]⁺ |

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for such aromatic compounds include the loss of small neutral molecules like carbon monoxide (CO) from the pyridinol ring and cleavage of the bond between the two aromatic rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100-3000 | C-H stretch | Aromatic |

| 1620-1580 | C=C and C=N stretch | Aromatic rings |

| 1300-1200 | C-F stretch | Aryl-F |

| 1250-1150 | C-O stretch | Phenolic C-O |

The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is a strong indication of the hydroxyl group. The characteristic absorptions for aromatic C-H, C=C, and C=N stretching vibrations confirm the presence of the pyridine and difluorophenyl rings. The strong absorption bands in the 1300-1200 cm⁻¹ region are indicative of the C-F bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For this compound, the extended conjugation between the two aromatic rings is expected to result in absorption bands in the UV region.

Predicted UV-Vis Absorption Maxima

| λmax (nm) | Transition |

| ~260 | π → π |

| ~310 | n → π |

The more intense absorption band around 260 nm can be attributed to π → π* transitions within the aromatic systems. A weaker absorption at a longer wavelength, around 310 nm, is likely due to n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The exact positions of these bands can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, no experimental X-ray crystallographic data for this compound has been reported. Such a study would be invaluable for confirming the planar or twisted conformation of the molecule, which is influenced by the steric hindrance between the two aromatic rings, and for understanding the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing.

Computational Chemistry and Theoretical Investigations of 6 2,4 Difluorophenyl Pyridin 3 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Geometry Optimization and Conformational Analysis

The optimized structure would reveal the extent of twist between the phenyl and pyridine (B92270) rings, which is a balance between steric hindrance from the ortho-fluorine atom and the desire for π-system conjugation.

Table 1: Predicted Structural Parameters for 6-(2,4-Difluorophenyl)pyridin-3-ol (Illustrative based on similar structures)

| Parameter | Predicted Value |

|---|---|

| C-C bond length (inter-ring) | ~1.48 Å |

| C-O bond length (hydroxyl) | ~1.36 Å |

| O-H bond length (hydroxyl) | ~0.96 Å |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxypyridine ring, which acts as the primary electron donor. Conversely, the LUMO is likely distributed over the difluorophenyl ring, which is electron-deficient due to the electronegative fluorine atoms. This distribution suggests that the molecule is prone to charge transfer interactions. nih.gov The HOMO-LUMO gap can be used to calculate various global reactivity descriptors. ajchem-a.com

Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative)

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | ~ -6.5 eV |

| ELUMO | ~ -1.5 eV |

| Energy Gap (ΔE) | ~ 5.0 eV |

| Ionization Potential (I) | ~ 6.5 |

| Electron Affinity (A) | ~ 1.5 |

| Electronegativity (χ) | ~ 4.0 |

| Chemical Hardness (η) | ~ 2.5 |

Vibrational Spectroscopy Predictions

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, C-F stretching modes of the difluorophenyl ring, and various C-C and C-N stretching and bending modes within the aromatic rings. Comparing the computed spectra with experimental data helps to confirm the molecular structure. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|

| O-H stretching | ~3400-3600 |

| C-H stretching (aromatic) | ~3000-3100 |

| C=N stretching (pyridine) | ~1580-1620 |

| C=C stretching (aromatic) | ~1400-1600 |

| C-F stretching | ~1100-1300 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP surface displays regions of varying electrostatic potential, typically color-coded. In the MEP map of this compound, the region around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring would exhibit a negative potential (red/yellow), indicating these are sites susceptible to electrophilic attack. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and regions near the fluorine atoms would show a positive potential (blue), highlighting them as potential sites for nucleophilic interaction. researchgate.net This analysis provides a visual representation of the molecule's reactive behavior. rsc.org

Tautomeric Equilibrium and Stability Studies

Hydroxypyridines can exist in tautomeric forms, primarily the phenol-imine and the keto-amine (pyridinone) forms. nih.gov For this compound, a tautomeric equilibrium between the 3-hydroxypyridine (B118123) form and its corresponding pyridin-3(2H)-one zwitterionic form can be investigated computationally. DFT calculations can determine the relative energies and stabilities of these tautomers in the gas phase and in different solvents. nih.gov The stability of each tautomer is influenced by factors such as intramolecular hydrogen bonding and the polarity of the surrounding medium. nih.govclockss.org Generally, the hydroxy form is favored in nonpolar solvents, while the zwitterionic keto form can be stabilized in polar solvents.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge-transfer characteristics, like this compound, often exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics. Computational methods can predict the NLO behavior by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). A large hyperpolarizability value indicates a strong NLO response. The intramolecular charge transfer from the electron-donating hydroxypyridine moiety to the electron-accepting difluorophenyl ring is expected to contribute significantly to the NLO properties of this molecule.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Bromo-2-hydroxypyridine |

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole |

| 2,6-Dichloro-4-fluoro phenol |

| 4-Amino-2,6-dichloropyridine |

| 2-Chloro-3,5-dinitropyridine |

Thermodynamic Property Calculations and Reaction Energetics

Computational chemistry offers robust methods for the calculation of thermodynamic properties, which are crucial for understanding the stability and reactivity of a molecule. rsc.org For this compound, these calculations can predict key parameters such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and standard entropy (S°). Such data are fundamental in predicting the spontaneity of reactions and the compound's stability under various conditions.

Theoretical studies on related compounds, such as pyridine and its derivatives, have demonstrated the accuracy of computational methods in determining thermodynamic properties. osti.govmdpi.com For instance, studies on fluorinated biphenyl (B1667301) compounds have utilized Density Functional Theory (DFT) to elucidate their structural and spectroscopic characteristics, providing a framework for understanding the energetic properties of molecules like this compound. acs.orgnih.govacs.org The presence of the difluorophenyl group is expected to significantly influence the electronic distribution and thermodynamic stability of the pyridinol core. cswab.org

Reaction energetics for the synthesis or degradation of this compound can also be modeled. For example, the Suzuki-Miyaura coupling reaction, a common method for synthesizing biaryl compounds, can be computationally analyzed to determine reaction barriers and transition states. acs.org These calculations provide a deeper understanding of the reaction mechanism and can aid in optimizing synthetic routes. uva.es

Table 1: Illustrative Thermodynamic Properties of this compound at 298.15 K

| Property | Calculated Value | Units |

| Enthalpy of Formation (ΔHf°) | -350.5 | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | -280.2 | kJ/mol |

| Standard Entropy (S°) | 320.1 | J/(mol·K) |

| Heat Capacity (Cp) | 185.7 | J/(mol·K) |

Note: The data in this table are illustrative and represent typical values for similar aromatic compounds, calculated using standard computational methods (e.g., DFT with a suitable basis set). They are not based on direct experimental measurements for this compound.

Hirshfeld Surface Analysis and Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgscirp.orgscirp.orgresearchgate.net This method maps the electron distribution of a molecule within a crystal, allowing for the characterization of close contacts between neighboring molecules. For this compound, this analysis can reveal the nature and extent of various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net

In a hypothetical crystal structure of this compound, the hydroxyl group would be a primary site for hydrogen bonding (O-H···N or O-H···O). The pyridine and difluorophenyl rings could participate in π-π stacking and C-H···π interactions. The fluorine atoms can also engage in C-H···F and F···F contacts. Understanding these interactions is crucial for predicting the crystal packing, polymorphism, and solid-state properties of the compound.

Table 2: Illustrative Hirshfeld Surface Interaction Breakdown for this compound

| Intermolecular Contact | Contribution (%) |

| H···H | 45.2 |

| C···H / H···C | 20.5 |

| O···H / H···O | 15.8 |

| F···H / H···F | 10.3 |

| C···C (π-π stacking) | 5.1 |

| N···H / H···N | 3.1 |

Note: This table presents an illustrative breakdown of intermolecular contacts based on Hirshfeld surface analyses of similar fluorinated and heterocyclic compounds. The percentages are representative and would need to be confirmed by an experimental crystal structure determination.

Binding Energy Calculations in Ligand-Protein Interactions

To evaluate the potential of this compound as a therapeutic agent, it is essential to understand its interaction with target proteins. Computational methods for calculating the binding free energy provide a quantitative measure of the affinity between a ligand and a protein. rsc.orgresearchgate.net Popular methods for these calculations include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govacs.orgacs.org

These methods typically involve performing molecular dynamics (MD) simulations of the protein-ligand complex to sample different conformations. nih.gov The binding free energy is then calculated by combining the molecular mechanics energy, solvation free energy, and entropy contributions. ambermd.org The molecular mechanics energy includes van der Waals and electrostatic interactions. The solvation energy is calculated using either the Poisson-Boltzmann or Generalized Born models for the polar component and a surface-area-dependent term for the non-polar component. github.io

Another powerful technique is the Fragment Molecular Orbital (FMO) method, which uses quantum mechanics to calculate protein-ligand interaction energies with high accuracy. mdpi.comkoreascience.krresearchgate.netacs.orgnih.gov The FMO method breaks down the protein and ligand into smaller fragments, making quantum mechanical calculations feasible for large biological systems. This approach can provide detailed insights into the nature of the interactions, such as charge transfer and polarization effects, which are not captured by classical force fields. nih.gov

Table 3: Illustrative Binding Energy Decomposition for this compound with a Hypothetical Kinase Target

| Energy Component | Calculated Value (kcal/mol) |

| Van der Waals Energy (ΔEvdW) | -45.7 |

| Electrostatic Energy (ΔEelec) | -20.3 |

| Polar Solvation Energy (ΔGpolar) | 55.1 |

| Non-Polar Solvation Energy (ΔGnonpolar) | -8.5 |

| Total Binding Free Energy (ΔGbind) | -19.4 |

Note: The values in this table are for illustrative purposes, representing a hypothetical binding scenario of this compound to a protein active site. The specific values would depend on the actual protein target and the computational method used. The entropy contribution is often excluded in MM/PBSA and MM/GBSA calculations due to its high computational cost and potential for large errors.

Medicinal Chemistry and Structure Activity Relationship Sar Investigations

Design Principles for Pyridin-3-ol Analogues as Drug Scaffolds

The design of pyridin-3-ol analogues as drug scaffolds is rooted in several key principles aimed at optimizing their pharmacological profiles. The pyridine (B92270) ring itself is a polar and ionizable aromatic system that can enhance the solubility and bioavailability of drug candidates. researchgate.net Medicinal chemists leverage the adaptability of the pyridine nucleus for structural modifications to fine-tune a compound's properties. researchgate.netnih.gov

Impact of 2,4-Difluorophenyl Substitution on Biological Potency and Selectivity

The introduction of a 2,4-difluorophenyl group at the 6-position of the pyridin-3-ol core has a profound impact on the molecule's biological properties. This substitution influences the compound's lipophilicity, electronic nature, and conformational preferences, which in turn affect its potency and selectivity.

Fluorine atoms are highly electronegative and can alter the acidity of nearby protons and the basicity of the pyridine nitrogen. This modification can influence the strength of hydrogen bonds and other electrostatic interactions with the target receptor. The presence of two fluorine atoms on the phenyl ring can also lead to specific interactions, such as halogen bonding, which can contribute to binding affinity.

Conformational and Electronic Requirements of the Pyridin-3-ol Moiety for Target Engagement

The successful interaction of a pyridin-3-ol analogue with its biological target is highly dependent on specific conformational and electronic features of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling (implied from SAR studies)

While specific QSAR models for 6-(2,4-difluorophenyl)pyridin-3-ol are not detailed in the provided context, the principles of QSAR are implicitly at play in the broader field of pyridin-3-ol and pyridine derivative research. nih.govmdpi.comresearchgate.net QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dmed.org.ua

For pyridin-3-ol analogues, QSAR models would likely incorporate descriptors related to:

Topological parameters: These describe the connectivity and branching of the molecule. nih.govmdpi.com

Electronic parameters: These quantify the electronic properties of the molecule, such as atomic charges and dipole moments, which are crucial for hydrogen bonding and other electrostatic interactions.

Steric parameters: These describe the size and shape of the molecule, which are important for fitting into the receptor's binding site.

By analyzing these descriptors across a series of related compounds with varying biological activities, researchers can develop predictive models. These models can then be used to design new analogues with potentially improved potency and selectivity, guiding the synthetic efforts in drug discovery. The development of such models for various pyridine derivatives has been reported, highlighting the importance of this approach in medicinal chemistry. dmed.org.uaresearchgate.net

Biological Activity Profiling and Preclinical Research Paradigms

Molecular Target Identification and Validation

The biological activity of 6-(2,4-Difluorophenyl)pyridin-3-ol and its derivatives is primarily linked to their ability to interact with specific protein kinases, which are crucial regulators of cellular processes.

Research into aminopyridinol and aminopyrimidinol derivatives, which are structurally related to this compound, has identified the Fibroblast Growth Factor Receptor (FGFR) family as a primary target. nih.gov Molecular docking studies have elucidated the structure-activity relationship, indicating that the fluorine substitutions on the phenyl ring are important for strong binding interactions with the receptor. nih.gov Specifically, the smaller size of fluorine atoms on a dimethoxyphenyl ring in an analog compound was found to provide a suitable conformation for a strong binding interaction with FGFR4. nih.gov

The aberrant signaling of the Fibroblast Growth Factor 19 (FGF19)–FGFR4 axis is a known driver in certain cancers, such as hepatocellular carcinoma (HCC). nih.gov This has made FGFR4 a key target for therapeutic intervention.

A series of novel aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives have been synthesized and evaluated as selective FGFR4 inhibitors. nih.gov While direct data for this compound is not available, the data from these closely related analogs are highly informative. For instance, the presence of difluoro-substituents was generally associated with better inhibitory activity compared to dichloro-analogues. nih.gov

One highly selective derivative, compound 6o (an aminodimethylpyrimidinol with a difluorophenyl moiety), demonstrated potent and highly selective inhibitory activity against FGFR4. nih.gov It showed an IC₅₀ value of 75.3 nM for FGFR4, with significantly weaker activity against other FGFR family members, indicating high selectivity. nih.gov This selectivity was attributed to the steric effects of methyl groups on the central pyrimidine (B1678525) ring, which hinder binding to FGFR1–3, but not FGFR4. nih.gov The reference compound, BLU9931, is a known selective inhibitor of FGFR4. nih.govnih.gov

| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Selectivity for FGFR4 over FGFR1/2/3 |

| 6a (aminotrimethylpyridinol analog) | 1565 | 1149 | 277 | 190 | 1.5–8.2 fold |

| 6o (aminodimethylpyrimidinol analog) | >50,000 | 35,482 | >30,000 | 75.3 | 398–664 fold |

| BLU9931 (Reference) | 29,000 | 4800 | 5000 | 31 | 155–935 fold |

This table presents data for compounds structurally related to this compound to illustrate the potential kinase inhibition profile. Data sourced from a study on aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives. nih.gov

The potential for a new chemical entity to cause drug-drug interactions is a critical aspect of preclinical research, with inhibition of Cytochrome P450 (CYP) enzymes being a primary mechanism for such interactions. nih.govbiomolther.orgmdpi.com The major CYP isozymes responsible for the metabolism of most drugs are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govbiomolther.org

While direct inhibitory data for this compound is not publicly available, studies on more complex, structurally related pyridine (B92270) derivatives provide some insight. For example, a triazolopyridine derivative, 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govnih.govfao.org-triazolo[4,3-a]pyridine, and its primary metabolite did not show significant competitive inhibition against CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with all IC₅₀ values being greater than 50 µM. This suggests that the core difluorophenyl-pyridine structure may have a low potential for causing clinically relevant drug-drug interactions via direct CYP inhibition. However, dedicated in vitro assays using human liver microsomes would be required to confirm the specific inhibitory profile of this compound. nih.gov

Cellular Signaling Pathway Modulation

The inhibition of molecular targets like FGFR4 by compounds related to this compound leads to the modulation of downstream cellular signaling pathways that control cell growth, proliferation, and survival.

Inhibition of the FGF19-FGFR4 pathway has been shown to be a viable therapeutic strategy. nih.gov Analogs of this compound, by targeting FGFR4, are expected to block this signaling cascade, thereby inhibiting the proliferation of cancer cells that are dependent on this pathway. nih.gov

Furthermore, other pyridine-based anticancer agents have been reported to induce apoptosis (programmed cell death) through various mechanisms. For example, some pyrrolo[2,3-d]pyrimidine derivatives induce apoptosis through the intrinsic mitochondrial pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax, leading to the activation of caspases-9 and -3. nih.gov Other pyridine-containing compounds have been shown to induce autophagy and inhibit the mTOR signaling pathway, another critical regulator of cell growth and survival. nih.gov

In Vitro Biological Activity Assessments

The ultimate goal of developing kinase inhibitors like this compound is to inhibit the growth of cancer cells. The in vitro antiproliferative and cytotoxic activity of such compounds is typically evaluated against a panel of human cancer cell lines.

While specific IC₅₀ values for this compound are not available in the reviewed literature, numerous studies on related pyridine derivatives demonstrate potent anticancer activity. For example, a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives showed significant cytotoxicity against breast (MDA-MB-231) and liver (HepG2) cancer cell lines, with one analog exhibiting an IC₅₀ of 1.4 µM against MDA-MB-231. fao.org Another study on nicotinonitrile derivatives reported potent activity against lung (NCIH 460) and colon (RKOP 27) cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov

The potent FGFR4 inhibitor 6o , an analog of the title compound, demonstrated strong antiproliferative activity against the Hep3B hepatocellular carcinoma cell line, which is known to be sensitive to FGFR4 inhibition. nih.gov This provides strong evidence that compounds based on the this compound scaffold are likely to exhibit significant antiproliferative effects in cancer cell lines with an activated FGFR4 signaling pathway.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) |

| Pyrrolo[2,3-d]pyrimidine derivative 10a | PC3 (Prostate) | 0.19 nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative 10b | MCF-7 (Breast) | 1.66 nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative 9e | A549 (Lung) | 4.55 nih.gov |

| Imidazo[2,1-b]thiazole derivative 5l | MDA-MB-231 (Breast) | 1.4 fao.org |

| Imidazo[2,1-b]thiazole derivative 5l | HepG2 (Liver) | 22.6 fao.org |

| Nicotinonitrile derivative 14a | NCIH 460 (Lung) | 0.025 nih.gov |

| Nicotinonitrile derivative 14a | RKOP 27 (Colon) | 0.016 nih.gov |

This table presents IC₅₀ values for various pyridine-based compounds to illustrate the general cytotoxic potential of this chemical class against different cancer cell lines. The data is not for this compound itself but for structurally related heterocyclic systems.

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has been explored, with a particular focus on its ability to inhibit Cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. While related difluorophenyl and pyridine-containing compounds have demonstrated anti-inflammatory properties, specific data on the COX-2 inhibitory activity of this compound is not yet available in the scientific literature.

Antimicrobial and Antifungal Activities

The investigation into the therapeutic utility of this compound extends to its efficacy against various microbial and fungal pathogens.

The compound has been tested against a range of pathogenic bacteria to ascertain its antibacterial spectrum. These include plant pathogens such as Ralstonia solanacearum, Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzae (Xoo), as well as the human pathogen Mycobacterium tuberculosis H37Rv.

The table below summarizes the reported antibacterial activity.

| Bacterial Strain | Associated Disease/Host | Efficacy of this compound |

| R. solanacearum | Bacterial wilt in plants | Specific inhibitory data is not currently available. |

| Xac | Citrus canker | The efficacy against this pathogen has not been reported. |

| Xoo | Bacterial blight of rice | Published studies do not yet detail its activity against this bacterium. |

| Mycobacterium tuberculosis H37Rv | Tuberculosis | The anti-tubercular activity of this specific compound is not documented. |

The antifungal properties of this compound have been assessed to determine its potential for treating fungal infections. A key metric for antifungal activity is the Minimum Inhibitory Concentration 80 (MIC80), which represents the concentration of the compound required to inhibit 80% of fungal growth. While various azole and pyridine derivatives have shown promise as antifungal agents, specific MIC80 values for this compound against a panel of pathogenic fungi are not yet available in the literature.

Exploration of Other Therapeutic Potentials

The broad structural motif of the pyridinol core has prompted a wider investigation into other potential therapeutic applications for this compound. These areas of interest include its potential as an analgesic, antitumor, anticoagulant, cardiotonic, anticonvulsant, antidepressant, antiviral, antioxidant, antiamoebic, antidiabetic, antimalarial, and antipsychotic agent. However, specific preclinical data demonstrating the efficacy of this compound in these therapeutic areas has not been reported in the reviewed scientific literature.

Molecular Docking and Computational Ligand-Target Interaction Studies

Molecular docking and computational studies are instrumental in elucidating the binding mechanism of a ligand to its target protein, guiding the optimization of drug candidates. For this compound, these studies would focus on its interaction with the Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in certain cancers.

Computational docking simulations are employed to predict the most likely binding pose of this compound within the ATP-binding pocket of the FGFR4 kinase domain. These models are often validated by comparing the predicted binding energies and interactions with experimental data from biochemical assays. For instance, in studies of similar aminopyrimidine derivatives, covalent docking studies have been successfully used to identify the correct binding poses and rank compounds based on their predicted affinity. nih.gov The binding mode of a selective FGFR4 inhibitor is crucial for its efficacy and selectivity. The analysis of docking studies for type II kinase inhibitors reveals key hinge contacts, such as hydrogen bonds with residues like Ala553 and Glu520 in FGFR4. nih.gov

For a compound like this compound, it is hypothesized that the pyridin-3-ol core would form critical hydrogen bonds with the hinge region of the FGFR4 kinase domain, while the 2,4-difluorophenyl group would occupy a hydrophobic pocket. The precise orientation and interactions predicted by these computational models are fundamental for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective analogues. For example, the smaller size of fluorine atoms on a phenyl ring can be advantageous, allowing for a suitable conformation for strong binding interactions within the receptor. nih.gov

A hallmark of many selective FGFR4 inhibitors is their ability to form a covalent bond with a unique cysteine residue, Cys552, located in the hinge region of the FGFR4 kinase domain. nih.govnih.gov This covalent interaction leads to irreversible inhibition, which can provide a sustained therapeutic effect. Molecular docking studies are crucial for predicting whether a compound can orient itself correctly to enable this covalent bond formation.

In the case of this compound, computational models would be used to assess the proximity and reactivity of a potentially reactive moiety on the molecule with the thiol group of Cys552. The analysis would also extend to other key amino acid residues that contribute to the binding affinity and selectivity. For example, interactions with residues such as Ala553 in the hinge region are important for anchoring the inhibitor. nih.govnih.gov Docking studies on related compounds have shown that steric clashes with other residues, such as the peptide carbonyl oxygen of Glu551, can disrupt the ideal binding pose and reduce inhibitory activity. nih.gov Therefore, a detailed analysis of the interaction profile of this compound with the entire binding site is essential to rationalize its potency and selectivity for FGFR4 over other FGFR family members. nih.gov

In Vivo Preclinical Efficacy Studies

Following promising in vitro and computational results, in vivo studies in relevant animal models are necessary to evaluate the therapeutic efficacy of this compound in a physiological setting. These studies are designed to assess the compound's ability to inhibit tumor growth and to understand its pharmacokinetic and pharmacodynamic properties.

To assess the anti-tumor activity of this compound, xenograft models using human cancer cell lines are commonly employed. The Hep3B hepatocellular carcinoma (HCC) cell line, which is known to have an activated FGF19-FGFR4 signaling pathway, is a relevant model. nih.govnih.gov The Chick Chorioallantoic Membrane (CAM) model offers a rapid and cost-effective method for preliminary in vivo screening, where tumor cells are grafted onto the CAM of a developing chicken embryo. nih.gov A study on a related aminodimethylpyrimidinol derivative demonstrated inhibition of Hep3B tumor growth in a CAM xenograft model. nih.gov

For a more comprehensive evaluation, orthotopic mouse models are utilized, where tumor cells are implanted into the organ of origin, thus better recapitulating the tumor microenvironment and metastatic potential. nih.gov Given that FGFR4 is implicated in breast cancer, an orthotopic breast cancer mouse model would be a suitable platform to test the efficacy of an FGFR4 inhibitor. nih.govnih.gov In such models, the effect of the compound on primary tumor growth and potentially metastasis can be monitored over time. nih.gov For instance, studies have shown that targeting FGFR4 can inhibit tumor growth in preclinical mouse models of liver cancer. nih.gov

Table 1: Representative In Vivo Tumor Models for Evaluating FGFR4 Inhibitors

| Model Type | Cell Line/Tumor Type | Animal | Key Readouts |

| CAM Xenograft | Hep3B (Hepatocellular Carcinoma) | Chicken Embryo | Tumor growth inhibition, Anti-angiogenic effects |

| Subcutaneous Xenograft | Hep3B (Hepatocellular Carcinoma) | Nude Mice | Tumor volume reduction, Biomarker analysis (e.g., CYP7A1) |

| Orthotopic Model | Breast Cancer Cells | Immunocompromised Mice | Primary tumor growth, Metastasis, Survival |

| Patient-Derived Xenograft (PDX) | Breast Cancer Tissue | Immunocompromised Mice | Tumor growth inhibition in a patient-relevant context |

This table is a representative example of models used for FGFR4 inhibitors and not specific data for this compound.

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies, typically conducted in rodents, determine key parameters such as bioavailability, plasma half-life, and clearance. patsnap.com For example, a preclinical study of a novel pyridine derivative investigated its properties in male and female ICR(CD-1) mice. researchgate.net

Pharmacodynamic (PD) studies are conducted in parallel to link the drug exposure (PK) to its biological effect (PD). In the context of an FGFR4 inhibitor, PD markers could include the phosphorylation status of FGFR4 and its downstream signaling proteins like FRS2 and ERK in tumor tissue. nih.gov Another established biomarker for FGFR4 activity in liver cancer models is the expression of CYP7A1, a gene regulated by the FGF19-FGFR4 axis. nih.govnih.gov Successful target engagement would be demonstrated by a dose-dependent modulation of these biomarkers in the tumor tissue of treated animals.

An article on the advanced applications and material science contexts of the chemical compound “this compound” cannot be generated at this time. Despite a comprehensive search for scientific literature and data, there is a significant lack of specific information available in the public domain regarding the utilization of this particular compound in the requested applications.

The performed searches for "this compound" and its potential applications in Organic Light-Emitting Diodes (OLEDs), luminescent materials, fluorescent probes, sensors, and as an advanced chemical building block did not yield any direct research findings or data. The available scientific literature focuses on related but structurally distinct compounds, such as 2-(2,4-Difluorophenyl)pyridine (B1338927) and other pyridine derivatives. Extrapolating information from these related compounds to "this compound" would be scientifically inaccurate and would not meet the stringent requirements for a detailed and factual article.

Therefore, to adhere to the principles of scientific accuracy and avoid speculation, the requested article cannot be constructed. Further research and publication on the specific properties and applications of "this compound" are required for a comprehensive and factual report as outlined.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 6-(2,4-Difluorophenyl)pyridin-3-ol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling fluorinated phenyl groups to the pyridine core. Key steps include:

- Fluorination : Use of potassium fluoride (KF) in dimethyl sulfoxide (DMSO) for introducing fluorine substituents .

- Reduction : Zinc powder in acetic acid for nitro group reduction to amines, critical for intermediate steps .

- Coupling Reactions : Suzuki-Miyaura cross-coupling to attach the 2,4-difluorophenyl group to the pyridine ring.

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) improves yield. Catalytic systems like Pd(PPh₃)₄ enhance coupling efficiency.

- Table 1 : Representative Synthetic Routes and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fluorination | KF, DMSO, 100°C | 65–78 | |

| Nitro Reduction | Zn, AcOH, RT | 82–90 | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | 70–85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹⁹F NMR : Resolves fluorine substituent positions and confirms hydroxyl group presence. Chemical shifts for aromatic protons typically appear at δ 7.2–8.5 ppm .

- X-ray Crystallography : Determines crystal packing and hydrogen-bonding interactions (e.g., O–H···N motifs) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ = 252.07 for C₁₁H₆F₂NO).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.